

The Therapeutic Promise of Imidazo[1,2-b]pyridazine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-B]pyridazine

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For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of imidazo[1,2-b]pyridazine derivatives, with a focus on their utility as kinase inhibitors, agents against neurodegenerative diseases, and anti-inflammatory compounds. This document details key experimental protocols, presents quantitative data for prominent derivatives, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.

Imidazo[1,2-b]pyridazines as Potent Kinase Inhibitors

Imidazo[1,2-b]pyridazine derivatives have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and autoimmune disorders.

Tyrosine Kinase 2 (Tyk2) Inhibition

Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a key mediator of pro-inflammatory cytokine signaling, including interleukins (IL-12, IL-23) and type I interferons. Notably, these inhibitors often target the pseudokinase (JH2) domain of Tyk2,

leading to allosteric inhibition of the kinase domain (JH1) and offering a potential for greater selectivity over other JAK family members. This targeted inhibition has shown efficacy in preclinical models of autoimmune and inflammatory diseases.

Quantitative Data: Tyk2 Inhibition

Compound ID	Target	Assay Type	IC50 (nM)	Reference
6	Tyk2 JH2	In vitro binding	< 25	[1]
29	Tyk2 JH2	Cellular assay (IL-23 stimulated)	Potent (specific value not provided)	[2]

Monopolar Spindle 1 (Mps1) Kinase Inhibition

Monopolar spindle 1 (Mps1) is a crucial component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression is linked to various cancers, making it an attractive therapeutic target. Imidazo[1,2-b]pyridazine-based compounds have been developed as highly potent and selective Mps1 inhibitors, demonstrating remarkable antiproliferative activity against a range of cancer cell lines.[3][4]

Quantitative Data: Mps1 Inhibition

Compound ID	Target	Cell Line	IC50 (nM)	Reference
27f	Cellular Mps1	-	0.70	[3]
27f	Antiproliferative	A549 (Lung Cancer)	6.0	[3][4]

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is essential for B-cell receptor signaling and is a validated target for B-cell malignancies. Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible inhibitors of BTK. These compounds have demonstrated significant tumor growth inhibition in xenograft models, with some advancing into clinical trials.

Quantitative Data: BTK Inhibition

Compound ID	Target	Assay Type	IC50 (nM)	Reference
22 (TM471-1)	BTK	Biochemical	1.3	[5][6]

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase, and its genetic rearrangements are oncogenic drivers in several cancers, including non-small cell lung cancer. Imidazo[1,2-b]pyridazine macrocyclic derivatives have been designed as novel ALK inhibitors capable of overcoming resistance to existing therapies, including the G1202R mutation.

Quantitative Data: ALK Inhibition

Compound ID	Target	Assay Type	IC50 (nM)	Reference
O-10	ALK WT	Enzymatic	2.6	[7]
O-10	ALK G1202R	Enzymatic	6.4	[7]
O-10	ALK L1196M/G1202R	Enzymatic	23	[7]

Other Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of other therapeutically relevant kinases, including:

- Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with several derivatives showing IC50 values below 100 nM.[8]
- Mammalian Target of Rapamycin (mTOR), with compounds exhibiting significant anti-proliferative activity in the nanomolar range.[9]
- Cyclin-Dependent Kinases (CDKs), where derivatives have been identified as potent and selective inhibitors.[10]

Imidazo[1,2-b]pyridazines in Neurodegenerative Diseases

The potential of imidazo[1,2-b]pyridazine derivatives extends to the challenging field of neurodegenerative diseases, particularly Alzheimer's disease.

β-Amyloid Plaque Ligands

A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, a hallmark of Alzheimer's disease. These compounds are being explored as potential diagnostic imaging agents for positron emission tomography (PET).

Quantitative Data: β-Amyloid Plaque Binding

Compound ID	Target	Assay Type	Ki (nM)	Reference
4	Aβ1-40 aggregates	In vitro competition binding	11.0	[11]

Acetylcholinesterase (AChE) Inhibition

Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data: AChE Inhibition

Compound ID	Target	Assay Type	IC50 (nM)	Reference
5c	AChE	Enzymatic	50	[12][13]
5h	AChE	Enzymatic	40	[12][13]

Anti-inflammatory and Other Therapeutic Applications

The immunomodulatory properties of imidazo[1,2-b]pyridazines have been harnessed to develop potent anti-inflammatory agents.

Tumor Necrosis Factor-alpha (TNF- α) Inhibition

Tumor necrosis factor-alpha (TNF- α) is a pro-inflammatory cytokine central to the pathogenesis of various inflammatory diseases, including rheumatoid arthritis. 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been shown to inhibit TNF- α production.

Quantitative Data: TNF- α Inhibition

Compound ID	Target	Assay Type	IC50 (μ M)	Reference
8q	TNF- α production	hPBMC assay	0.9	[14]
8w	TNF- α production	hPBMC assay	0.4	[14]

Antiparasitic, Antibacterial, and Antiviral Activities

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential against infectious diseases, with derivatives showing activity against parasites like *Plasmodium falciparum*, as well as various bacteria and viruses.[\[8\]](#)[\[15\]](#)[\[16\]](#)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

- Reagent Preparation:
 - Prepare a stock solution of the test compound (e.g., imidazo[1,2-b]pyridazine derivative) in 100% DMSO.
 - Perform serial dilutions of the stock solution in an appropriate assay buffer containing a low percentage of DMSO.
 - Prepare a master mix containing the target kinase and its specific substrate in the assay buffer.
 - Prepare an ATP solution in the assay buffer. The final concentration should be at or near the K_m for the specific kinase.
- Assay Procedure:
 - In a microplate, add the diluted test compound or vehicle (DMSO) control.
 - Add the kinase/substrate master mix to the wells.
 - Initiate the kinase reaction by adding the ATP solution.
 - Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
 - Stop the reaction using an appropriate method (e.g., adding a stop solution or phosphoric acid).
- Detection:
 - Detect the kinase activity using a suitable method, such as:
 - Radiometric Assay: Using $[\gamma-^{33}\text{P}]$ ATP and measuring the incorporation of the radiolabel into the substrate.
 - Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced.

- Fluorescence Resonance Energy Transfer (FRET): Using a labeled substrate and antibody.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell proliferation.

- Cell Seeding:
 - Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Compound Treatment:
 - Treat the cells with various concentrations of the imidazo[1,2-b]pyridazine derivative for a specified duration (e.g., 72 hours). Include a vehicle control.
- Cell Fixation:
 - Discard the medium and fix the cells with cold trichloroacetic acid (TCA) for 1 hour at 4°C.
 - Wash the plates with water and air dry.
- Staining:
 - Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
 - Wash the plates with 1% acetic acid to remove unbound dye and air dry.
- Solubilization and Measurement:

- Solubilize the bound dye with 10 mM Tris base solution.
- Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

In Vitro β -Amyloid Plaque Binding Assay

This assay determines the binding affinity of compounds to synthetic β -amyloid aggregates.

- Preparation of A β Aggregates:
 - Synthesize and aggregate A β 1-40 peptides according to established protocols.
- Competitive Binding Assay:
 - In a reaction mixture, combine the A β aggregates, a radiolabeled ligand with known affinity for A β plaques (e.g., [³H]BTA-1), and various concentrations of the test imidazo[1,2-b]pyridazine derivative.
 - Incubate the mixture to allow for competitive binding.
 - Separate the bound and free radioligand using filtration.
 - Measure the radioactivity of the filter to determine the amount of bound radioligand.
- Data Analysis:
 - Calculate the inhibition constant (K_i) of the test compound using the Cheng-Prusoff equation.

In Vivo Xenograft Tumor Model

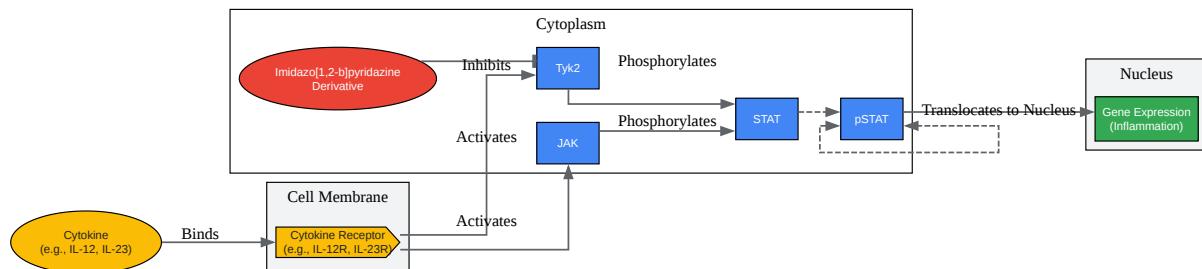
This model is used to evaluate the anticancer efficacy of a compound in a living organism.

- Cell Implantation:

- Implant human cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
- Allow the tumors to grow to a palpable size.
- Compound Administration:
 - Randomize the mice into treatment and control groups.
 - Administer the imidazo[1,2-b]pyridazine derivative or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
- Tumor Measurement:
 - Measure the tumor volume periodically using calipers.
 - Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - Compare the tumor growth between the treated and control groups to determine the efficacy of the compound.

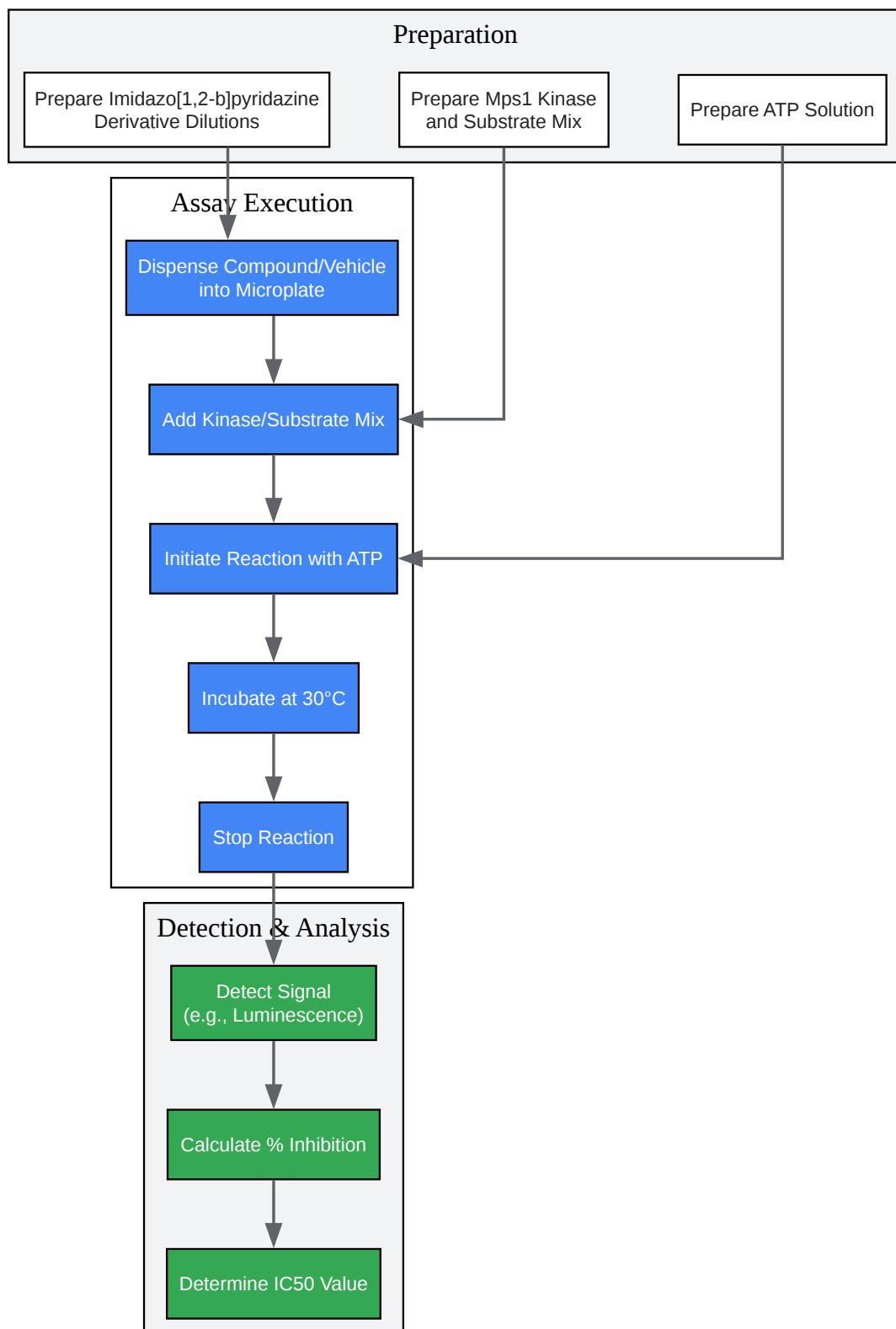
Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the context in which these derivatives act, the following diagrams illustrate key signaling pathways and experimental workflows.



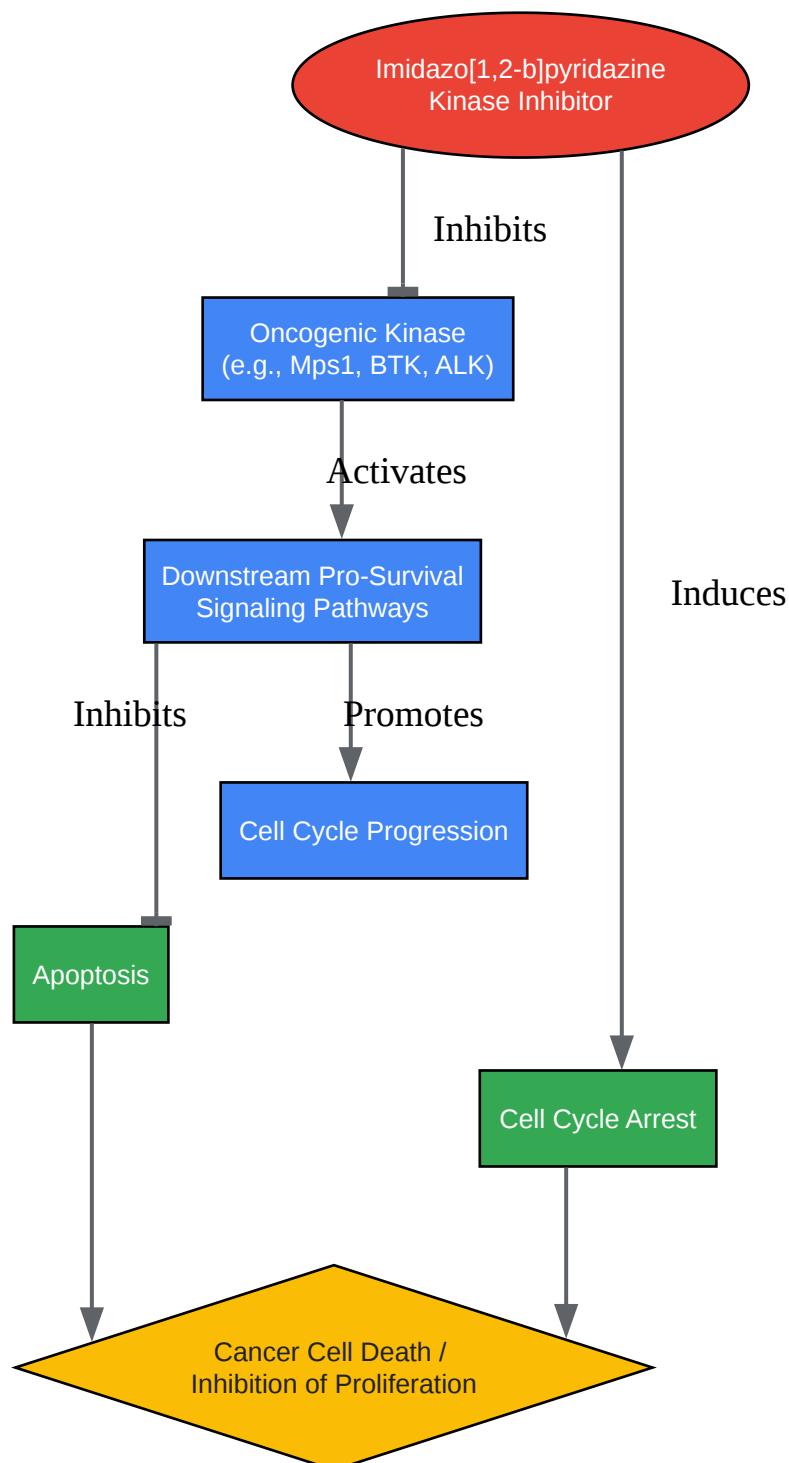
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Caption: Tyk2 Signaling Pathway Inhibition.



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Caption: In Vitro Mps1 Kinase Inhibition Assay Workflow.



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